molecular formula C9H19NO3 B3188288 Nonyl nitrate CAS No. 20633-13-0

Nonyl nitrate

Cat. No. B3188288
CAS RN: 20633-13-0
M. Wt: 189.25 g/mol
InChI Key: CMNNRVWVNGXINV-UHFFFAOYSA-N
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Description

Nonyl nitrate is an organic compound with the chemical formula C9H19NO3. It is a nitrate ester that is commonly used as a fuel additive and as an intermediate in the synthesis of other compounds. Nonyl nitrate has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Nitrate in Agriculture and Plant Growth

  • Nitrate as an Essential Macronutrient for Plants: Nitrate is a primary source of nitrogen for plants in agricultural soils. Understanding nitrate uptake and metabolism in plants is crucial for developing crops with enhanced nitrogen use efficiency, crucial for sustainable agriculture in the face of increasing world population and climate change (Vidal et al., 2020).

Environmental Impact and Pollution Control

  • Nitrate Pollution and Reduction Strategies: Nitrate pollution is a significant global issue, affecting human health and ecosystems. Non-noble metal electrocatalysts are being researched for their potential in nitrate reduction, offering low-cost and high-activity solutions for large-scale applications (Zhang et al., 2021).

Nitrate Sensing and Monitoring

  • Application in Electrochemical Impedance Spectroscopy for Nitrate Monitoring: Recent advancements show the potential of using nitrate doped polypyrrole electrodes as nitrate sensors. This innovation could lead to the development of responsive nitrate sensors for widespread field deployment, particularly useful in precision agriculture (Hajimorad et al., 2016).

Nitrate in Groundwater and Environmental Health

  • Nitrate as an Environmental Endocrine Disruptor: There is growing evidence of the endocrine-disrupting properties of nitrate, with implications for environmental health, especially in aquatic ecosystems. This underscores the need for more research into the mechanisms of nitrate's effects and improved methodologies for exposure assessment (Poulsen et al., 2018).

Future Directions

: Perović, M., Obradović, V., Zuber-Radenković, V., Knoeller, K., Mitrinović, D., & Čepić, Z. (2024). The comprehensive evaluation of nitrate origin and transformation pathways in the oxic alluvial aquifer in Serbia. Environmental Science and Pollution Research, 1-16. Link : Dimkić, M., Šolević Knudsen, T., & Čomić, L. (2008). Groundwater quality assessment in the alluvial aquifer of the Nišava River, SerbiaEnvironmental Geology, 55(5), 1123-1135. : Bhatnagar, A., & Sillanpää, M. (2011). Utilization of agro-industrial and municipal waste materials as potential adsorbents for water treatment—A review. Chemical Engineering Journal, 157(2-3), 277-296.

properties

IUPAC Name

nonyl nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNNRVWVNGXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174664
Record name Nonyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20633-13-0
Record name Nonyl nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20633-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonyl nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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